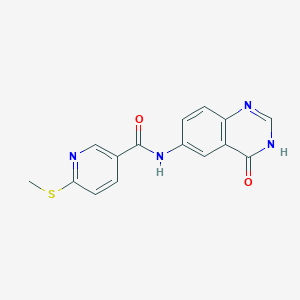
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based inhibitor that has been shown to have promising results in inhibiting certain enzymes and proteins in the body.
Mécanisme D'action
The mechanism of action of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can potentially prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes and proteins, which can potentially lead to the inhibition of cancer cell growth and neuroprotection. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in lab experiments is its potential as a target for drug development. Its inhibitory effects on certain enzymes and proteins make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for the study of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide. One direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research. Finally, researchers can explore ways to improve the solubility of this compound, making it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4-amino-3,4-dihydroquinazoline-6-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methyl mercaptan to yield the final product.
Applications De Recherche Scientifique
The potential applications of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in scientific research are vast. This compound has been shown to have inhibitory effects on certain enzymes and proteins, making it a potential target for drug development. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
6-methylsulfanyl-N-(4-oxo-3H-quinazolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-13-5-2-9(7-16-13)14(20)19-10-3-4-12-11(6-10)15(21)18-8-17-12/h2-8H,1H3,(H,19,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMTUYVPGVOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

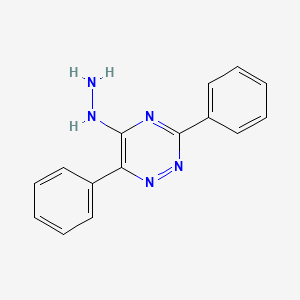
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)
![3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid](/img/structure/B2703765.png)
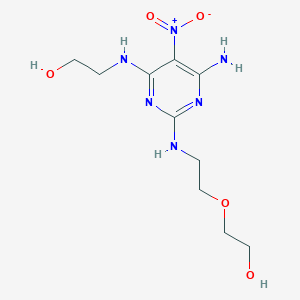
![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)
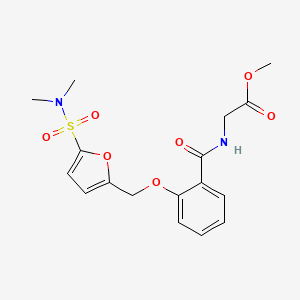
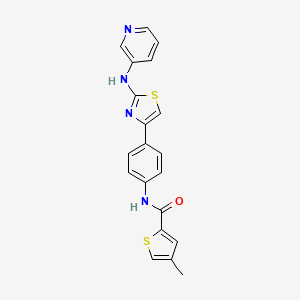
![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)

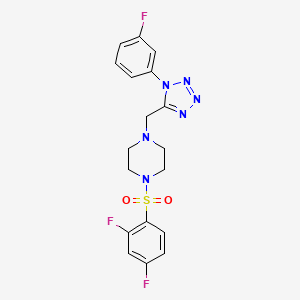

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)